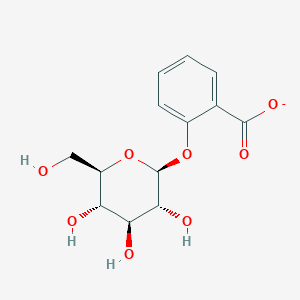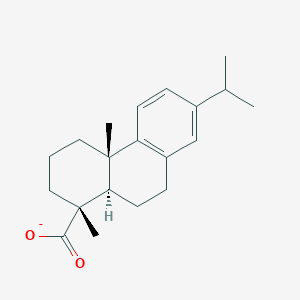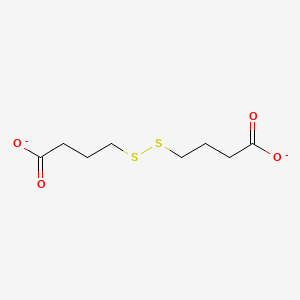
4,4'-Dithiodibutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-disulfanyldibutanoate is a dicarboxylic acid dianion resulting from the deprotonation of both of the carboxy groups of 4,4'-disulfanyldibutanoic acid. It is a conjugate base of a 4,4'-disulfanyldibutanoic acid.
Wissenschaftliche Forschungsanwendungen
Biosynthesis of Ethylene
4,4'-Dithiodibutanoate and its derivatives play a role in the biosynthesis of ethylene from methionine. Research has identified intermediates like 4-methylthio-2-oxobutanoate in the culture fluids of various bacteria and fungi, suggesting their involvement in ethylene production, an important process in plant biology (Billington, Golding, & Primrose, 1979).
Cellular Mediator of Apoptosis
Studies have shown that methional, derived from 4-methylthio-2-oxobutanoate, is a potent inducer of apoptosis in certain cell lines. This suggests its potential role in cellular signaling and in the regulation of cell death, which is significant for understanding various biological processes and diseases (Quash et al., 1995).
Tissue Sulfhydryl Groups
Disulfides similar to this compound have been utilized in studies to determine sulfhydryl groups in biological tissues. These studies are crucial for understanding the redox state of cells and the role of thiols in various biochemical processes (Ellman, 1959).
Methionine Salvage Pathway
The methionine salvage pathway compound 4-methylthio-2-oxobutanoate has been studied for its effects on cell growth and apoptosis. Understanding its role in the methionine salvage pathway is important for insights into amino acid metabolism and cellular growth regulation (Tang et al., 2006).
Eigenschaften
Molekularformel |
C8H12O4S2-2 |
|---|---|
Molekulargewicht |
236.3 g/mol |
IUPAC-Name |
4-(3-carboxylatopropyldisulfanyl)butanoate |
InChI |
InChI=1S/C8H14O4S2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12)/p-2 |
InChI-Schlüssel |
YYSCJLLOWOUSHH-UHFFFAOYSA-L |
SMILES |
C(CC(=O)[O-])CSSCCCC(=O)[O-] |
Kanonische SMILES |
C(CC(=O)[O-])CSSCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


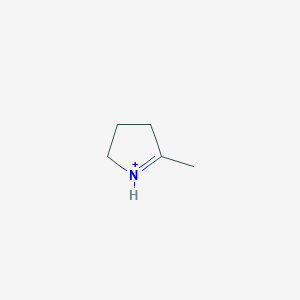




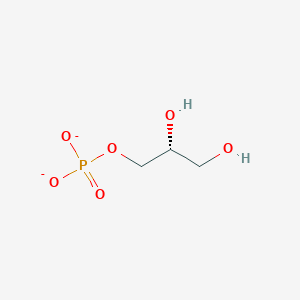
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B1240543.png)
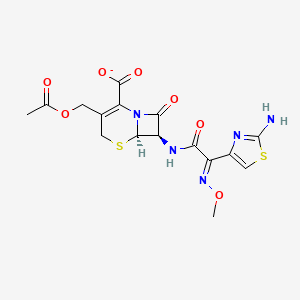
![(8S,9S,10R,11S,13S,14R,17R)-11,17-dihydroxy-17-(2-hydroxy-1-oxoethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1240551.png)
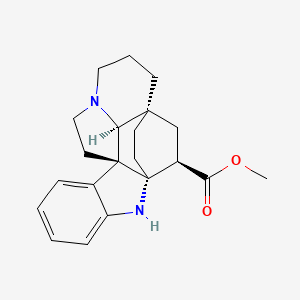
![1-[2-(4-Methoxyphenyl)ethyl]-3,5-dimethyl-4-nitropyrazole](/img/structure/B1240555.png)
